6-(2-Chlorophenoxy)hexa-2,4-diyn-1-OL
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Overview
Description
6-(2-Chlorophenoxy)hexa-2,4-diyn-1-OL is an organic compound with the molecular formula C12H9ClO2 It is characterized by the presence of a chlorophenoxy group attached to a hexa-2,4-diyn-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chlorophenoxy)hexa-2,4-diyn-1-OL typically involves the coupling of 2-chlorophenol with a hexa-2,4-diyn-1-ol precursor. One common method involves the use of a copper-catalyzed coupling reaction. The reaction is carried out under an inert atmosphere, often using a base such as triethylamine to facilitate the coupling process. The reaction mixture is stirred at elevated temperatures, typically around 60°C, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chlorophenoxy)hexa-2,4-diyn-1-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of phenoxy derivatives with various substituents.
Scientific Research Applications
6-(2-Chlorophenoxy)hexa-2,4-diyn-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(2-Chlorophenoxy)hexa-2,4-diyn-1-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-(2,4-Dichlorophenoxy)hexa-2,4-diyn-1-OL: Similar structure but with an additional chlorine atom on the phenoxy group.
6-(2,4,6-Trichlorophenoxy)hexa-2,4-diyn-1-OL: Contains three chlorine atoms on the phenoxy group.
Uniqueness
6-(2-Chlorophenoxy)hexa-2,4-diyn-1-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
60989-46-0 |
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Molecular Formula |
C12H9ClO2 |
Molecular Weight |
220.65 g/mol |
IUPAC Name |
6-(2-chlorophenoxy)hexa-2,4-diyn-1-ol |
InChI |
InChI=1S/C12H9ClO2/c13-11-7-3-4-8-12(11)15-10-6-2-1-5-9-14/h3-4,7-8,14H,9-10H2 |
InChI Key |
VAJWCINAUOGCLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC#CC#CCO)Cl |
Origin of Product |
United States |
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